molecular formula C10H14BFN2O2 B14071746 (4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid

Cat. No.: B14071746
M. Wt: 224.04 g/mol
InChI Key: KTHXFPMFYVLNIK-UHFFFAOYSA-N
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Description

(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a fluorinated pyridine ring and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed fluorinated pyridine ring. One common method is the borylation of a halogenated precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of (4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophilic partner. The molecular targets and pathways involved in its biological applications are still under investigation but may include interactions with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is unique due to its specific combination of a fluorinated pyridine ring and a piperidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential pharmaceutical agents .

Properties

Molecular Formula

C10H14BFN2O2

Molecular Weight

224.04 g/mol

IUPAC Name

(4-fluoro-6-piperidin-4-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H14BFN2O2/c12-9-5-10(7-1-3-13-4-2-7)14-6-8(9)11(15)16/h5-7,13,15-16H,1-4H2

InChI Key

KTHXFPMFYVLNIK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)C2CCNCC2)(O)O

Origin of Product

United States

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